molecular formula C12H13NS B112729 2-(1-Benzothien-2-yl)pyrrolidine CAS No. 524674-18-8

2-(1-Benzothien-2-yl)pyrrolidine

Cat. No.: B112729
CAS No.: 524674-18-8
M. Wt: 203.31 g/mol
InChI Key: XXJFJEFPNFNWGX-UHFFFAOYSA-N
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Description

2-(1-Benzothien-2-yl)pyrrolidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrrolidine ring fused with a benzothiophene moiety, which is known to exhibit various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzothien-2-yl)pyrrolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzothiophene derivatives with pyrrolidine under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and solvents to facilitate the reaction and subsequent purification steps such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Benzothien-2-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

2-(1-Benzothien-2-yl)pyrrolidine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and pharmaceuticals

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.

    Benzothiophene: The parent compound without the pyrrolidine ring.

    Pyrrolidine-2,5-dione: A related compound with a different substitution pattern

Uniqueness: 2-(1-Benzothien-2-yl)pyrrolidine is unique due to its combined structural features of both pyrrolidine and benzothiophene, which confer distinct biological activities and potential therapeutic applications. This dual functionality makes it a valuable compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

2-(1-benzothiophen-2-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-2-6-11-9(4-1)8-12(14-11)10-5-3-7-13-10/h1-2,4,6,8,10,13H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJFJEFPNFNWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298009
Record name Pyrrolidine, 2-benzo[b]thien-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524674-18-8
Record name Pyrrolidine, 2-benzo[b]thien-2-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524674-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 2-benzo[b]thien-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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